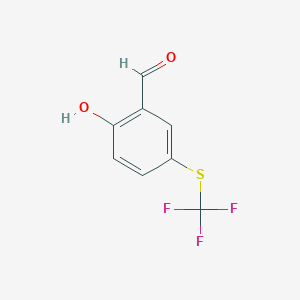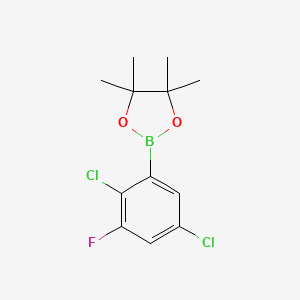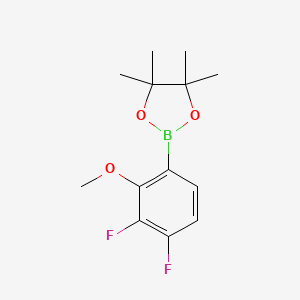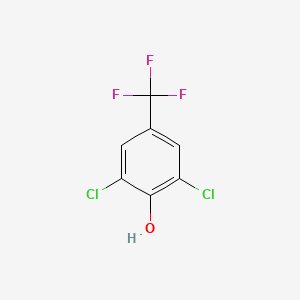
(2-Chloro-1,1,2-trifluoroethoxy)benzene, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,1,2-trifluoroethoxy)benzene, or CTFE, is an organic compound with a wide range of applications in the laboratory. It is a colorless liquid with a boiling point of 104°C and a melting point of -89°C. CTFE is commonly used as a reagent in organic synthesis, as a solvent in chemical reactions, and as a fuel in the production of propellants. CTFE is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Wissenschaftliche Forschungsanwendungen
CTFE has a variety of applications in scientific research. It is used as an inert solvent in organic synthesis, as a fuel in the production of propellants, and as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, CTFE is used as a solvent in high-performance liquid chromatography (HPLC) and in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of CTFE is dependent on its use. As a solvent, CTFE acts as a medium for the reaction of other molecules, allowing them to interact and form the desired product. As a reagent, CTFE can be used to catalyze the reaction of other molecules, allowing them to form the desired product more quickly.
Biochemical and Physiological Effects
CTFE is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health. It is generally regarded as non-irritating to the skin and eyes, and is not known to be carcinogenic. CTFE is also not considered to be an environmental hazard.
Vorteile Und Einschränkungen Für Laborexperimente
CTFE has several advantages for use in laboratory experiments. It is a low-cost, readily available solvent that can be used in a variety of reactions. It is also non-flammable, non-toxic, and non-irritating, making it a safe choice for laboratory use. However, CTFE is also relatively volatile, which can limit its use in some experiments.
Zukünftige Richtungen
As CTFE is a versatile compound with a wide range of applications in the laboratory, there are numerous potential directions for future research. These include the development of new synthesis methods, the exploration of new applications for CTFE, and the investigation of its potential toxicity and environmental impact. Other potential research directions include the development of new catalysts for CTFE-based reactions and the exploration of its potential uses in the production of polymers and other materials.
Synthesemethoden
CTFE is synthesized via a two-step process that involves the reaction of 1,1,2-trifluoroethanol with a chlorinating agent, such as thionyl chloride. The reaction is typically carried out in a solvent such as methylene chloride. The reaction yields CTFE as a colorless liquid with a boiling point of 104°C and a melting point of -89°C.
Eigenschaften
IUPAC Name |
(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLEMCJYPWMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)
